Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods: For large-scale production, the Ullmann-Goldberg coupling reaction is often employed . This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as acetonitrile, and the product is purified through crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives .
Scientific Research Applications
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate can be compared with other triazole derivatives, such as:
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound is used in similar applications but has different chemical properties due to the presence of a benzoic acid group.
1H-1,2,3-Triazole: The parent compound of the triazole family, used as a precursor for various derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Biological Activity
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H12N4O2 and features a pyrrolidine ring substituted with a triazole moiety. The presence of the triazole ring is crucial for its biological activity, as it enhances the compound's interaction with various biological targets.
Mechanisms of Biological Activity
- Antimicrobial Activity : Compounds containing the 1,2,3-triazole scaffold have shown promising antimicrobial properties. The triazole ring can interact with microbial enzymes and disrupt their function. Studies indicate that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : The triazole moiety is associated with anticancer activity due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
- Enzyme Inhibition : This compound has been identified as a potential inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Inhibiting these enzymes can have therapeutic effects in conditions such as glaucoma and certain types of cancer .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of microbial enzyme function | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Inhibition of carbonic anhydrases |
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound on MCF-7 breast cancer cells, the compound was found to significantly reduce cell viability with an IC50 value indicative of potent activity. The mechanism was linked to increased levels of p53 protein expression and caspase activation, suggesting a pathway involving apoptosis .
Case Study: Antimicrobial Efficacy
Another study investigated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This highlights its potential as an alternative treatment option for bacterial infections.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 4-(triazol-2-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-4-6(5-9-7)12-10-2-3-11-12/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
STJFKDFNZZMXFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)N2N=CC=N2 |
Origin of Product |
United States |
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